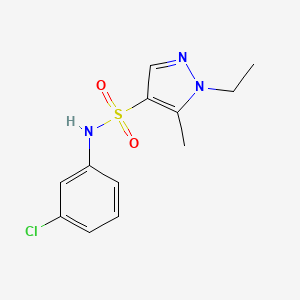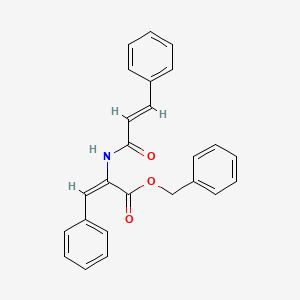
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory diseases such as arthritis, osteoarthritis, and rheumatoid arthritis. This drug is known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Mechanism of Action
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 enzyme, this compound reduces inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects such as reducing inflammation, pain, and fever. It also reduces the production of prostaglandins that cause inflammation and pain. This compound has been shown to have a positive effect on the cardiovascular system by reducing inflammation and oxidative stress. It has also been shown to have a positive effect on the central nervous system by reducing the production of beta-amyloid protein, which is responsible for the formation of plaques in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments include its selective inhibition of COX-2 enzyme, which allows for the study of the specific effects of COX-2 inhibition on various physiological processes. This compound is also widely available and relatively inexpensive, making it a cost-effective option for lab experiments. The limitations of using this compound in lab experiments include its potential for off-target effects, which can affect the interpretation of the results. This compound can also be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. The use of this compound in combination with other drugs or therapies is also an area of future research. Finally, the investigation of the potential side effects of this compound and the development of strategies to minimize these side effects is also an important area of future research.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves the reaction of 4-sulfamoylbenzoic acid with 3-chloroaniline to form 3-chloro-N-(4-sulfamoylphenyl)aniline, which is then reacted with ethyl acetoacetate and hydrazine hydrate to produce this compound.
Scientific Research Applications
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that this compound exhibits anti-tumor effects by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. It has also been shown to reduce the risk of Alzheimer's disease by reducing the production of beta-amyloid protein, which is responsible for the formation of plaques in the brain. This compound has also been studied for its cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-16-9(2)12(8-14-16)19(17,18)15-11-6-4-5-10(13)7-11/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYNNDAHNIRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B5337507.png)

![1-({2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5337517.png)

![1-methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5337536.png)
![3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5337542.png)
![N-isopropyl-5-[(2-methylphenoxy)methyl]-2-furamide](/img/structure/B5337559.png)
![2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide](/img/structure/B5337566.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5337586.png)
![N-ethyl-N-(2-hydroxyethyl)-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5337592.png)

![2-cyano-N-(4-ethylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5337599.png)
